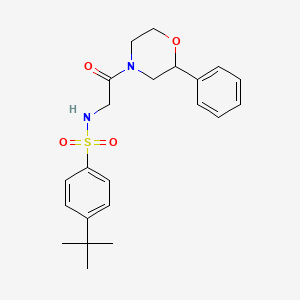

4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylyl cyclase (sGC). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cardiovascular diseases, pulmonary hypertension, and cancer.

Scientific Research Applications

Synthetic and Environmental Applications

- Synthetic phenolic antioxidants like 4-(tert-butyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide are utilized in various industrial and commercial products to prevent oxidative reactions and prolong shelf life. These compounds are found in different environmental matrices and pose concerns regarding their environmental occurrence, human exposure, and potential toxicity. Future research should aim to develop novel synthetic phenolic antioxidants with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation and Fate in the Environment

- Studies on compounds like ethyl tert-butyl ether (ETBE) have shown that certain microorganisms in soil and groundwater can degrade these compounds, with the process involving multiple intermediates and potential limitations on the metabolism of such substances. This information provides insights into the fate and potential environmental impact of similar synthetic organic compounds. Further research is necessary to fully understand the degradation pathways, especially under anoxic conditions, and to explore the use of these microorganisms in bioremediation efforts (Thornton et al., 2020).

Fate of Fuel Oxygenates

- The fate of fuel oxygenates like methyl tert-butyl ether (MTBE) in the subsurface is a significant environmental concern. These compounds, including similar tertiary-butyl compounds, are known for their slower biodegradation compared to other hydrocarbons present in gasoline. This slower degradation rate often limits the use of in situ biodegradation as a remediation option at contaminated sites, highlighting the need for effective environmental management strategies (Schmidt et al., 2004).

properties

IUPAC Name |

4-tert-butyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4S/c1-22(2,3)18-9-11-19(12-10-18)29(26,27)23-15-21(25)24-13-14-28-20(16-24)17-7-5-4-6-8-17/h4-12,20,23H,13-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFVMZBKLPUFCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-fluorophenyl)amino]pyridine-3-carboxylate](/img/structure/B2422423.png)

![N-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2422424.png)

![7-Methylene-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2422426.png)

![Tert-butyl 3-[amino(cyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B2422427.png)

![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione;hydrochloride](/img/structure/B2422437.png)

![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2422441.png)